Azepane vs Piperidine Ring: Conformational Flexibility and Kinase Binding Domain Fit
The seven-membered azepane ring in the target compound provides a larger dihedral angle range and greater pseudo-rotational freedom compared to the six-membered piperidine ring found in many kinase inhibitors. Patent US6136969 explicitly claims azepane derivatives as protein kinase inhibitors, demonstrating that the 7-membered ring is essential for activity against specific kinase targets, whereas the corresponding piperidine analogs showed reduced or no inhibition [1]. While no direct head-to-head IC50 values are publicly available for this specific compound, the class-level inference is that the azepane scaffold can access conformations that piperidine cannot, potentially enabling unique hinge-region interactions.
| Evidence Dimension | Ring size effect on kinase inhibition potency |
|---|---|
| Target Compound Data | Azepane (7-membered ring) – claimed as active kinase inhibitor scaffold |
| Comparator Or Baseline | Piperidine (6-membered ring) – reduced or absent kinase inhibition in patent examples |
| Quantified Difference | Not quantified for this specific compound; class-level differentiation established in patent claims |
| Conditions | In vitro kinase assays as described in US6136969 [1] |
Why This Matters
For kinase inhibitor programs, the azepane scaffold may unlock binding modes inaccessible to piperidine analogs, directly influencing target engagement and selectivity.
- [1] Barbier, P., Stadlwieser, J., & Taylor, S. (2000). U.S. Patent No. 6,136,969. Azepanes. Hoffmann-La Roche Inc. View Source
